molecular formula C19H23N3O6S B3467918 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B3467918
M. Wt: 421.5 g/mol
InChI Key: PGHGYXNRPVEPSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethoxyphenylmethyl group and a 4-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Steps: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the aromatic rings can be further functionalized.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Solvents: Ethanol, dichloromethane, water.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,3-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZENESULFONYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,3-dimethoxyphenylmethyl and 4-nitrobenzenesulfonyl groups allows for unique interactions and reactivity compared to other piperazine derivatives.

Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S/c1-27-18-5-3-4-15(19(18)28-2)14-20-10-12-21(13-11-20)29(25,26)17-8-6-16(7-9-17)22(23)24/h3-9H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHGYXNRPVEPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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